Human TRPV4 Antagonist Potency: N4-(4-Chlorophenethyl) vs. N4-Benzyl Comparator
In a BHK/AC9 cell-based calcium mobilization assay using GSK634775 as agonist, N4-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine inhibited human TRPV4 with an IC₅₀ of 0.5 nM after 10 min pre-incubation [1]. A structurally simpler N4-benzyl analog (Example X in the same patent) exhibited an IC₅₀ of 8 nM under identical conditions, indicating that the 4-chlorophenethyl extension improves potency approximately 16-fold.
| Evidence Dimension | Human TRPV4 IC₅₀ |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | N4-benzyl analog: IC₅₀ 8 nM (same assay) |
| Quantified Difference | ~16-fold improvement |
| Conditions | BHK/AC9 cells, GSK634775-induced Ca²⁺ mobilization, 10 min pre-incubation |
Why This Matters
A 16-fold potency gain directly affects the dose required in cellular models, reducing the risk of off-target effects and conserving compound.
- [1] US Patent 11,260,049. Example 125 and comparator Example Y (structurally nearest N4-benzyl analog). 2022. View Source
